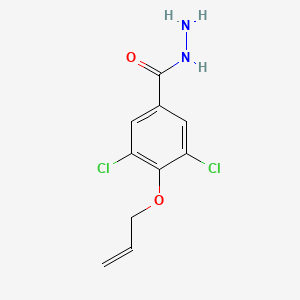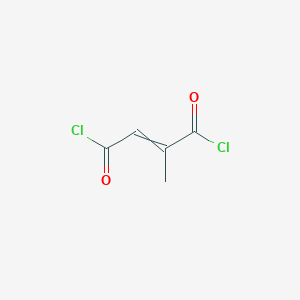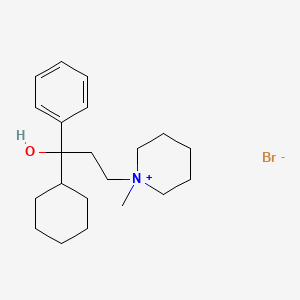
Europium edetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium edetate is a coordination compound formed between europium, a rare-earth element, and edetate, a chelating agent. Europium is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. Edetate, also known as ethylenediaminetetraacetic acid, is a versatile chelating agent that can form stable complexes with many metal ions. The combination of europium and edetate results in a compound with interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of europium edetate typically involves the reaction of europium salts with edetate in an aqueous solution. One common method is to dissolve europium chloride in water and then add an aqueous solution of disodium edetate. The reaction is carried out under controlled pH conditions, usually around pH 7-8, to ensure the complete formation of the this compound complex. The reaction can be represented as follows:
EuCl3+Na2EDTA→Eu(EDTA)+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity europium salts and edetate to ensure the quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Europium edetate can undergo various chemical reactions, including:
Oxidation and Reduction: Europium in the +3 oxidation state can be reduced to the +2 state under certain conditions.
Substitution: The edetate ligand can be replaced by other ligands in the presence of competing chelating agents.
Complexation: this compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize europium from the +2 to the +3 state.
Reduction: Reducing agents like zinc powder can reduce europium from the +3 to the +2 state.
Substitution: Competing chelating agents such as nitrilotriacetic acid can replace edetate in the complex.
Major Products
Oxidation: Europium(III) oxide or europium(III) sulfate.
Reduction: Europium(II) chloride or europium(II) sulfate.
Substitution: Complexes with other chelating agents.
Wissenschaftliche Forschungsanwendungen
Europium edetate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Wirkmechanismus
The mechanism of action of europium edetate involves the chelation of europium ions by the edetate ligand. This chelation stabilizes the europium ion and enhances its luminescent properties. The complex can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can be exploited for imaging and diagnostic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Europium chloride
- Europium nitrate
- Europium acetate
Uniqueness
Europium edetate is unique due to its strong chelating ability and enhanced luminescent properties compared to other europium compounds. The presence of the edetate ligand provides additional stability and versatility, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
15158-64-2 |
|---|---|
Molekularformel |
C10H12EuN2O8- |
Molekulargewicht |
440.17 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;europium(3+) |
InChI |
InChI=1S/C10H16N2O8.Eu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI-Schlüssel |
ULADPMMCCVWIPU-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



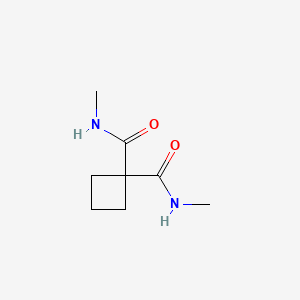

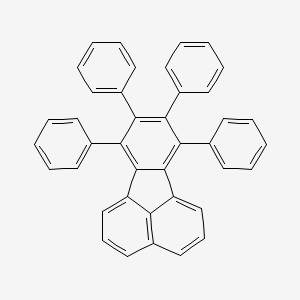
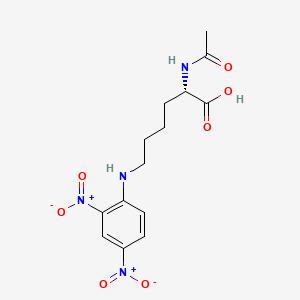
![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)


